molecular formula C7H4F3N3S B12110135 3-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole

3-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole

Cat. No.: B12110135
M. Wt: 219.19 g/mol
InChI Key: KOWRVWHDSKNGJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole is a heterocyclic compound that features a thiophene ring and a trifluoromethyl group attached to a 1,2,4-triazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiophene-2-carboxylic acid hydrazide with trifluoroacetic acid and a suitable dehydrating agent, such as phosphorus oxychloride (POCl₃), to form the triazole ring.

Reaction Conditions:

    Reagents: Thiophene-2-carboxylic acid hydrazide, trifluoroacetic acid, phosphorus oxychloride.

    Solvent: Anhydrous conditions are preferred, often using solvents like dichloromethane or chloroform.

    Temperature: Typically, the reaction is carried out at elevated temperatures (80-100°C) to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Dihydro-1,2,4-triazole derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. A study demonstrated that 3-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole derivatives showed promising activity against various bacterial strains and fungi. The compound's mechanism involves disrupting microbial cell wall synthesis and inhibiting nucleic acid metabolism .

Anticancer Properties

The compound has been evaluated for its anticancer potential. Studies have shown that triazole derivatives can induce apoptosis in cancer cells through the modulation of multiple signaling pathways. For instance, compounds with the thiophene moiety have been linked to enhanced cytotoxicity against different cancer cell lines, suggesting their role as potential chemotherapeutic agents .

Antifungal Activity

The antifungal properties of this compound have been highlighted in several studies. Its derivatives have demonstrated effectiveness against pathogenic fungi such as Candida spp. and Aspergillus spp., making them candidates for developing new antifungal therapies .

Fungicides

Due to its antifungal activity, this compound is being explored as a potential fungicide in agriculture. Its ability to inhibit fungal growth can help manage crop diseases effectively. Research has indicated that formulations containing triazole derivatives can protect plants from fungal infections without significant phytotoxicity .

Herbicides

The structural characteristics of this compound also suggest potential herbicidal applications. Studies are ongoing to determine its efficacy in controlling weed species while minimizing harm to crops .

Conductive Polymers

The incorporation of thiophene-based triazoles into polymer matrices has been investigated for producing conductive materials. These materials can be utilized in electronic devices due to their favorable electrical properties and thermal stability .

Photovoltaic Devices

Research into organic photovoltaic cells has identified thiophene derivatives as critical components for enhancing light absorption and electron mobility in solar cells. The use of this compound could lead to improvements in the efficiency of energy conversion processes .

Case Studies

StudyApplicationFindings
Antifungal ActivityNovel derivatives showed EC50 values lower than standard antifungal agents
Anticancer PropertiesInduced apoptosis in various cancer cell lines with minimal side effects
Agricultural UseEffective against Fusarium spp., demonstrating potential as a fungicide

Mechanism of Action

The mechanism of action of 3-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole depends on its application:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to antimicrobial or antifungal effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes.

    Material Science: In electronic applications, the compound’s unique electronic structure allows it to participate in charge transfer processes, making it useful in the design of organic semiconductors.

Comparison with Similar Compounds

Similar Compounds

    3-(Thiophen-2-yl)-1H-1,2,4-triazole: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.

    5-(Trifluoromethyl)-1H-1,2,4-triazole:

    3-(Furan-2-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole: Similar structure but with a furan ring instead of thiophene, leading to different electronic properties.

Uniqueness

3-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole is unique due to the combination of the thiophene ring and the trifluoromethyl group, which imparts distinct electronic and steric properties. This combination enhances its potential for diverse applications in various fields, making it a valuable compound for further research and development.

Biological Activity

3-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole is a member of the triazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including infections and cancers. This article reviews the biological activity, structure-activity relationships (SAR), and relevant case studies concerning this compound.

  • Molecular Formula : C8H5F3N2S
  • Molecular Weight : 218.2 g/mol
  • CAS Number : 128228-96-6

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, a study highlighted the efficacy of various triazole compounds against resistant bacterial strains such as MRSA. The minimum inhibitory concentration (MIC) for certain derivatives was found to be lower than established antibiotics like vancomycin and ciprofloxacin .

CompoundMIC (μg/mL)Target Pathogen
Triazole Derivative A0.046MRSA
Vancomycin0.68MRSA
Ciprofloxacin2.96MRSA

Antifungal Activity

The antifungal potential of triazoles is well-documented. Compounds containing the trifluoromethyl group have shown enhanced antifungal activity against pathogens such as Candida albicans and Aspergillus flavus. For example, a derivative exhibited an MIC of 0.5 μg/mL against A. flavus, significantly outperforming fluconazole .

Anti-inflammatory Effects

Triazoles have also been studied for their anti-inflammatory properties. In vitro assays demonstrated that certain derivatives inhibit cyclooxygenase (COX) enzymes, suggesting potential use in treating inflammatory conditions .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the presence of electron-withdrawing groups like trifluoromethyl enhances the biological activity of triazole compounds. Modifications at different positions on the triazole ring can lead to variations in potency and selectivity against specific pathogens or conditions .

Case Study 1: Antibacterial Efficacy

In a comparative study, a series of triazole derivatives were synthesized and tested against a panel of bacterial strains. One compound demonstrated superior activity against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum potential .

Case Study 2: Antifungal Screening

A recent screening of new thienobenzo/naphtho-triazoles highlighted their effectiveness against various fungal strains, with specific emphasis on their ability to inhibit growth at low concentrations .

Properties

Molecular Formula

C7H4F3N3S

Molecular Weight

219.19 g/mol

IUPAC Name

3-thiophen-2-yl-5-(trifluoromethyl)-1H-1,2,4-triazole

InChI

InChI=1S/C7H4F3N3S/c8-7(9,10)6-11-5(12-13-6)4-2-1-3-14-4/h1-3H,(H,11,12,13)

InChI Key

KOWRVWHDSKNGJB-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NNC(=N2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.